molecular formula C18H16ClN3O3S B11275050 {4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone

{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone

Cat. No.: B11275050
M. Wt: 389.9 g/mol
InChI Key: MYFGFSQAGCMQQK-UHFFFAOYSA-N
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Description

N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxybenzoyl group

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

[4-amino-2-(3-chloroanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C18H16ClN3O3S/c1-24-13-7-6-10(8-14(13)25-2)15(23)16-17(20)22-18(26-16)21-12-5-3-4-11(19)9-12/h3-9H,20H2,1-2H3,(H,21,22)

InChI Key

MYFGFSQAGCMQQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)Cl)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the thiazole ring. The chlorophenyl and dimethoxybenzoyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include thionyl chloride, dimethoxybenzoyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(3,4-dimethoxybenzoyl)thiourea
  • 1-(3-chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine

Uniqueness

N2-(3-CHLOROPHENYL)-5-(3,4-DIMETHOXYBENZOYL)-1,3-THIAZOLE-2,4-DIAMINE is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

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